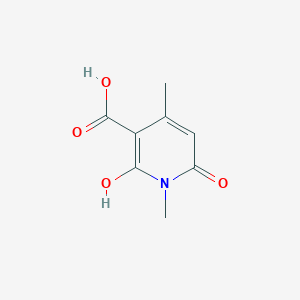
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Overview
Description
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 6-oxo-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-1,4-dimethyl-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of similar biological molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, it is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, influencing biochemical pathways. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
- 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-nitrile
- 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-amine
Comparison: Compared to its analogs, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its carboxylic acid group, which enhances its solubility and reactivity. This makes it more versatile in chemical synthesis and more effective in biological applications where carboxyl groups play a crucial role in molecular interactions.
Properties
IUPAC Name |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-3-5(10)9(2)7(11)6(4)8(12)13/h3,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFGRCXESHPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


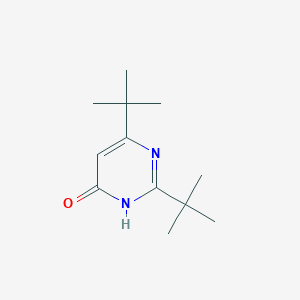

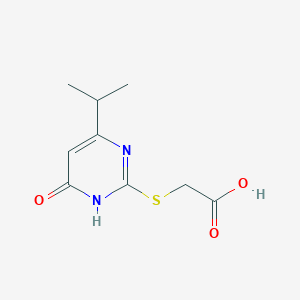
![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
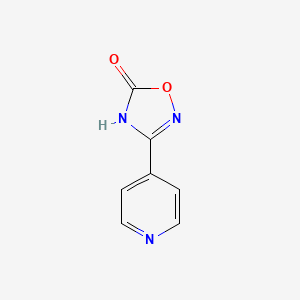
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)
![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)
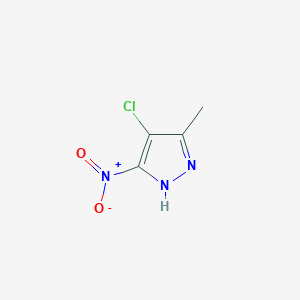
![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

